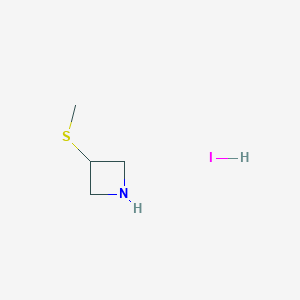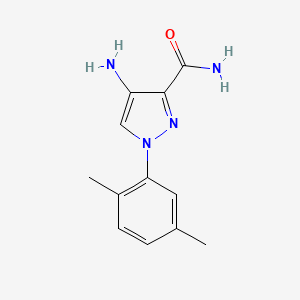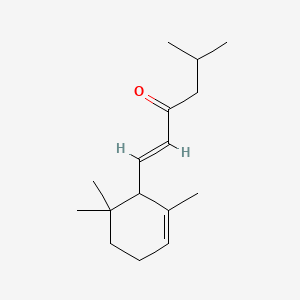
3-(Methylsulfanyl)azetidine hydroiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methylsulfanyl)azetidine hydroiodide is a chemical compound with the molecular formula C4H10INS and a molecular weight of 231.10 g/mol . It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics . The presence of a methylsulfanyl group further enhances the compound’s chemical properties, making it a valuable entity in various scientific research fields.
Méthodes De Préparation
The synthesis of 3-(Methylsulfanyl)azetidine hydroiodide typically involves the reaction of azetidine with methylsulfanyl and hydroiodic acid. One common synthetic route includes the use of potassium carbonate as a base in a solvent system of acetonitrile and methanol at elevated temperatures . The reaction conditions are optimized to achieve high yields and purity of the final product. Industrial production methods may involve similar reaction conditions but on a larger scale, with additional purification steps to ensure the compound meets the required specifications for research and application purposes.
Analyse Des Réactions Chimiques
3-(Methylsulfanyl)azetidine hydroiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfur-iodine bond.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce simpler azetidine derivatives.
Applications De Recherche Scientifique
3-(Methylsulfanyl)azetidine hydroiodide has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of 3-(Methylsulfanyl)azetidine hydroiodide involves its interaction with molecular targets through its azetidine ring and methylsulfanyl group. The ring strain of the azetidine moiety facilitates its binding to enzymes and receptors, potentially inhibiting or modulating their activity . The methylsulfanyl group can participate in redox reactions, further influencing the compound’s biological activity. Specific pathways and targets are still under investigation, with ongoing research aimed at elucidating the detailed mechanisms.
Comparaison Avec Des Composés Similaires
3-(Methylsulfanyl)azetidine hydroiodide can be compared to other azetidine derivatives, such as:
Azetidine-2-carboxylic acid: Known for its role in protein synthesis and as a proline analogue.
N-Sulfonylazetidines: Used in various synthetic applications due to their stability and reactivity.
The uniqueness of this compound lies in its combination of the azetidine ring with a methylsulfanyl group, providing distinct chemical and biological properties that are not observed in other similar compounds.
Propriétés
Formule moléculaire |
C4H10INS |
|---|---|
Poids moléculaire |
231.10 g/mol |
Nom IUPAC |
3-methylsulfanylazetidine;hydroiodide |
InChI |
InChI=1S/C4H9NS.HI/c1-6-4-2-5-3-4;/h4-5H,2-3H2,1H3;1H |
Clé InChI |
KPIOSPSBUJLZDO-UHFFFAOYSA-N |
SMILES canonique |
CSC1CNC1.I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N1-(2-[(4-Chloro-2-nitrophenyl)thio]phenyl)-2-bromopropanamide](/img/structure/B12071290.png)


![2-Chloro-3-({[(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)amino]oxy}carbonyl)pyridine](/img/structure/B12071297.png)
![Ethyl 3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-2-cyanoacrylate](/img/structure/B12071307.png)


![1-Benzyl 4'-tert-butyl spiro[azetidine-3,3'-benzo[b][1,4]oxazine]-1,4'(2'H)-dicarboxylate](/img/structure/B12071315.png)
![7-Cyclopropanecarbonyl-2,7-diazaspiro[3.5]nonane](/img/structure/B12071321.png)


![[5-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B12071353.png)

